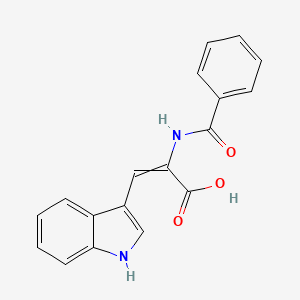
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- is a complex organic compound known for its unique structure and properties. This compound features a propenoic acid backbone with a benzoylamino group and an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an indole derivative, followed by the addition of propenoic acid under controlled conditions. The reaction often requires catalysts such as pyridine and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles such as amines or thiols replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzoylamino compounds.
Scientific Research Applications
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the substituents.
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)-: derivatives: Compounds with modifications on the benzoylamino or indole groups.
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(1H-indol-3-yl)-, (Z)- is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and biological interactions compared to its E-isomer and other derivatives.
Properties
CAS No. |
85622-38-4 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-benzamido-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,19H,(H,20,21)(H,22,23) |
InChI Key |
HVTVLGUFWNSGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















